

In Vivo Efficacy of CRBN-Based Protein Degraders: A Comparative Analysis

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Compound of Interest

Compound Name: *Crbn ligand-13*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of several prominent CRBN (Cereblon) ligand-based protein degraders. The data presented is compiled from publicly available preclinical studies and aims to offer an objective overview to aid in research and development efforts.

Introduction to CRBN-Based Degraders

Proteolysis-targeting chimeras (PROTACs) and molecular glues that utilize the E3 ubiquitin ligase Cereblon (CRBN) have emerged as a powerful therapeutic modality for targeted protein degradation. These molecules function by inducing proximity between CRBN and a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This guide focuses on the in vivo performance of five notable CRBN-based degraders: ARV-110, ARV-471 (Vepdegestrant), CFT7455, KT-413, and dBET1, showcasing their efficacy in various cancer models.

Comparative In Vivo Efficacy Data

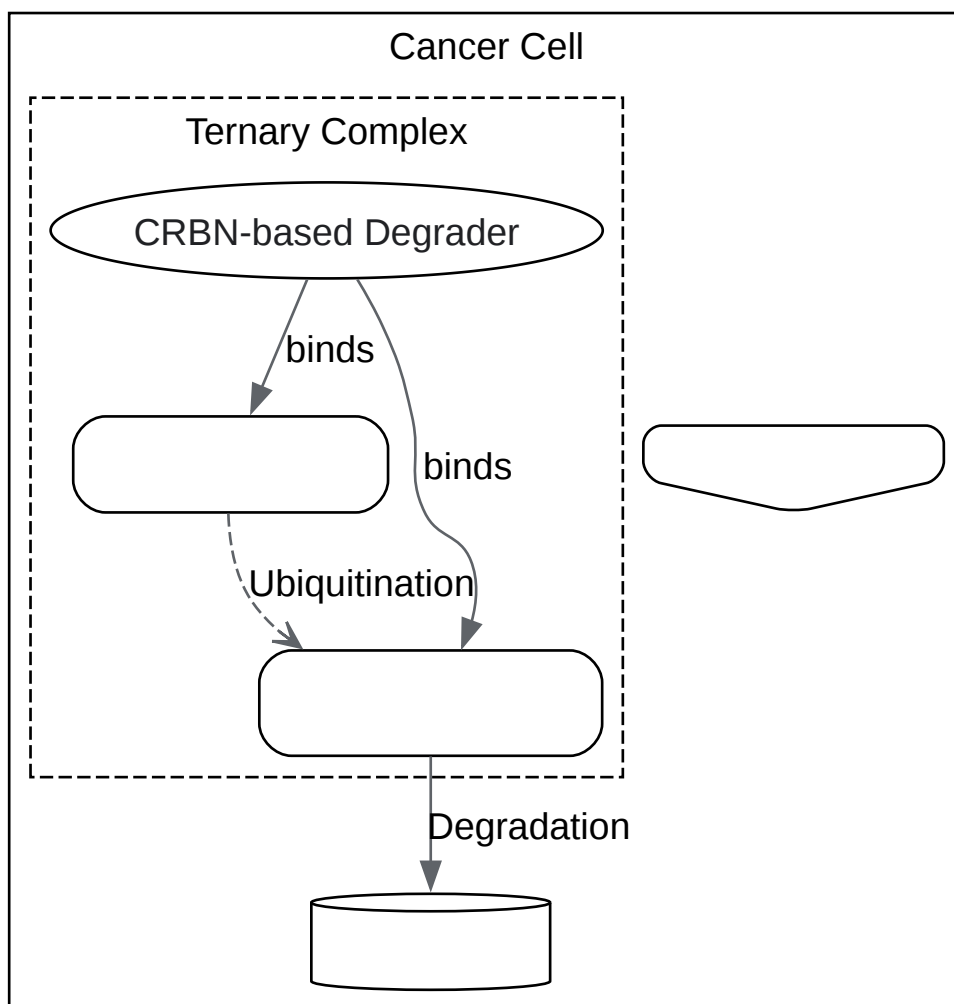
The following table summarizes the key in vivo efficacy data for the selected CRBN-based degraders.

Degrader	Target Protein(s)	Cancer Model	Dosing & Administration	Key Efficacy Endpoints & Results
ARV-110 (Bavdegalutamide)	Androgen Receptor (AR)	VCaP human prostate cancer xenograft (castrate-resistant)	1 mg/kg, PO, daily	>90% AR degradation; Significant tumor growth inhibition. In an enzalutamide-resistant VCaP model, 3 mg/kg and 10 mg/kg daily oral administration for 30 days resulted in 70% and 60% tumor growth inhibition, respectively. [1] [2]
ARV-471 (Vepdegestrant)	Estrogen Receptor (ER)	MCF7 human breast cancer xenograft	3, 10, 30 mg/kg, PO, daily for 28 days	≥90% ER degradation. Dose-dependent tumor growth inhibition of 85%, 98%, and 120% at 3, 10, and 30 mg/kg, respectively. [3] [4]
CFT7455	IKZF1/3	H929 human multiple myeloma xenograft	0.1 mg/kg, PO, daily for 21 days	Partial to complete and durable tumor regression. [5] [6] [7]
RPMI-8226	0.1 mg/kg, PO, daily	Deep and durable		

myeloma xenograft (pomalidomide-insensitive)		degradation of IKZF3; Tumor regression.[6][7]		
KT-413	IRAK4, IKZF1/3	OCI-Ly10 human lymphoma xenograft (MYD88-mutant)	9 mg/kg, IV, on days 1 and 2, every 3 weeks	Strong tumor regressions.[8]
dBET1	BRD2, BRD3, BRD4	MV4;11 human acute myeloid leukemia (AML) xenograft	50 mg/kg, IP, daily for 14 days	Significant tumor growth inhibition and downregulation of MYC.[9]

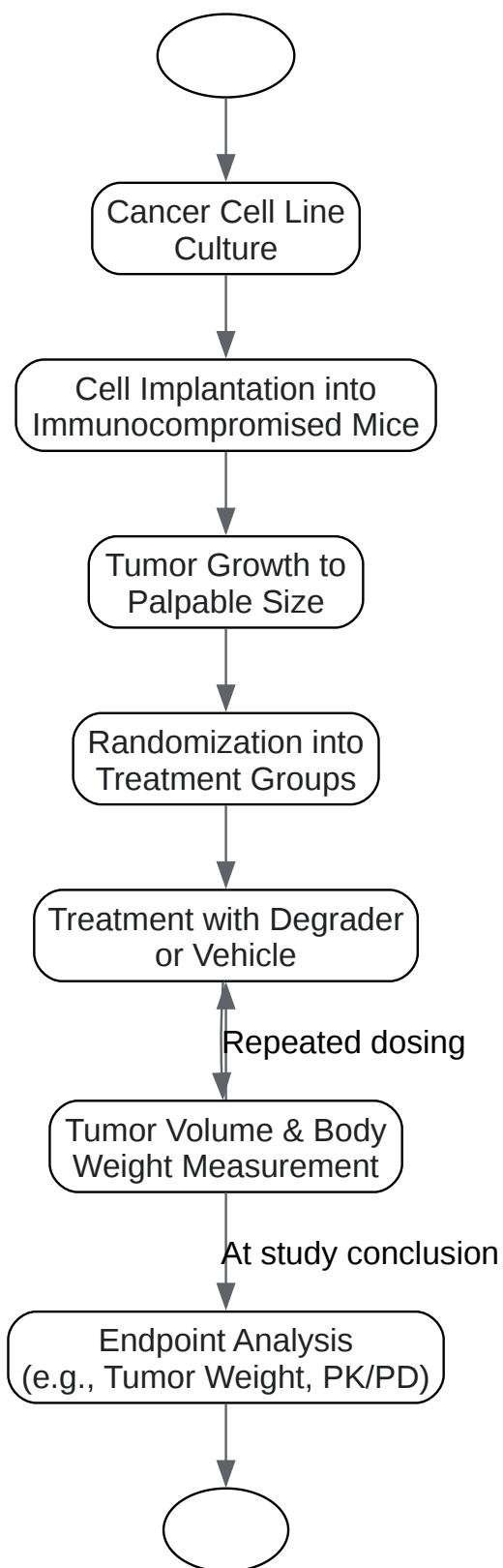
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CRBN-based degraders and a general workflow for in vivo efficacy studies.



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Mechanism of CRBN-based targeted protein degradation.



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General workflow for a xenograft efficacy study.

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in this guide.

ARV-110 in VCaP Prostate Cancer Xenograft Model

- Cell Line: VCaP human prostate cancer cells.
- Animal Model: Male immunodeficient mice (e.g., NOD/SCID or similar). For castrate-resistant models, mice are surgically castrated.
- Cell Implantation: VCaP cells are subcutaneously injected into the flank of the mice.
- Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the commencement of treatment.
- Treatment Groups: Mice are randomized into vehicle control and ARV-110 treatment groups.
- Drug Administration: ARV-110 is formulated for oral gavage (PO) and administered daily at the specified doses (e.g., 1, 3, or 10 mg/kg).
- Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as a measure of toxicity.
- Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised, and AR protein levels are quantified by Western blot or immunohistochemistry to confirm degradation.

ARV-471 in MCF7 Breast Cancer Xenograft Model

- Cell Line: MCF7 human breast cancer cells.
- Animal Model: Female immunodeficient mice (e.g., NOD/SCID).
- Hormone Supplementation: A 17 β -estradiol pellet is implanted subcutaneously to support the growth of these estrogen-dependent cells.[5]
- Cell Implantation: MCF7 cells are implanted into the mammary fat pad (orthotopic model).[5]

- **Tumor Establishment:** Tumors are allowed to reach a specified volume before treatment initiation.
- **Treatment Groups:** Animals are randomized to receive vehicle, ARV-471, or a comparator agent (e.g., fulvestrant).
- **Drug Administration:** ARV-471 is administered daily by oral gavage at the indicated doses.
- **Efficacy Assessment:** Tumor growth is monitored by caliper measurements.
- **PD Analysis:** ER levels in tumor lysates are assessed by Western blot at the study's conclusion to determine the extent of protein degradation.

CFT7455 in H929 Multiple Myeloma Xenograft Model

- **Cell Line:** NCI-H929 human multiple myeloma cells.
- **Animal Model:** Immunodeficient mice.
- **Cell Implantation:** H929 cells are suspended in Matrigel and injected subcutaneously into the flank of the mice.
- **Tumor Establishment:** Treatment begins when tumors are established to an average size of 50-150 mm³.
- **Treatment Groups:** Mice are randomized into vehicle and CFT7455 treatment groups.
- **Drug Administration:** CFT7455 is administered orally once daily.
- **Efficacy Assessment:** Tumor volume is measured daily or every other day. Animal body weights are recorded to monitor for toxicity.
- **PD Analysis:** At specified time points, tumor tissue is collected to measure the degradation of IKZF1/3 and downstream markers like IRF4.

KT-413 in OCI-Ly10 Lymphoma Xenograft Model

- Cell Line: OCI-Ly10 human diffuse large B-cell lymphoma cells with a MYD88 L265P mutation.
- Animal Model: Immunodeficient mice.
- Cell Implantation: OCI-Ly10 cells are implanted subcutaneously.
- Tumor Establishment: Tumors are grown to a specific size before treatment initiation.
- Treatment Groups: Mice are randomized to receive vehicle, KT-413, or comparator agents.
- Drug Administration: KT-413 is administered intravenously on a specified intermittent schedule (e.g., days 1 and 2 of a 21-day cycle).
- Efficacy Assessment: Tumor growth is monitored by caliper measurements.
- PD Analysis: Tumor samples are analyzed for IRAK4 and IKZF1/3 degradation.

dBET1 in MV4;11 Leukemia Xenograft Model

- Cell Line: MV4;11 human acute myeloid leukemia cells.
- Animal Model: Immunodeficient mice.
- Cell Implantation: MV4;11 cells are injected subcutaneously.
- Tumor Establishment: Treatment is initiated once tumors are palpable.
- Treatment Groups: Mice are randomized to a vehicle control group and a dBET1 treatment group.
- Drug Administration: dBET1 is administered daily via intraperitoneal (IP) injection.
- Efficacy Assessment: Tumor growth is monitored throughout the study.
- PD Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of BRD4 and MYC levels.[\[9\]](#)

Conclusion

The CRBN-based degraders highlighted in this guide demonstrate potent in vivo anti-tumor activity across a range of hematological and solid tumor models. Their efficacy is closely linked to the significant and sustained degradation of their respective target proteins. The choice of a specific degrader for therapeutic development will depend on the target of interest, the cancer type, and the desired pharmacological properties. The experimental protocols provided herein offer a foundational understanding of the preclinical evaluation of these promising therapeutic agents.

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